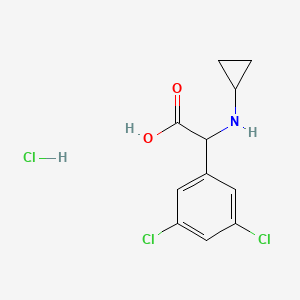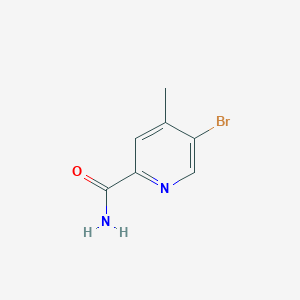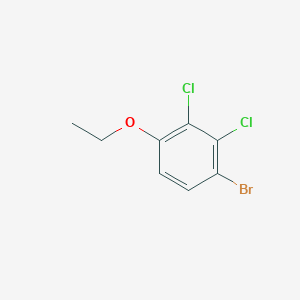
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride
Descripción general
Descripción
2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride (CPA-DCPH) is a synthetic compound that has been studied for its potential applications in scientific research. CPA-DCPH has been found to have a wide range of biochemical and physiological effects and is being studied for its potential use in the laboratory.
Aplicaciones Científicas De Investigación
Photocatalytic Degradation and Environmental Impact
- A study examined the photocatalytic degradation of diclofenac, a compound structurally similar to 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride, under simulated solar irradiation using titanium dioxide suspensions. The research highlighted the decomposition of the pharmaceutical compound and the identification of intermediates, contributing to the understanding of environmental impact and degradation pathways of related compounds (Calza et al., 2006).
Chemical Transformations and Synthesis
- Researchers investigated the chemical transformations of diclofenac, a close analogue, in a photochemical study. They identified transformation products and pathways, which are essential for understanding the chemical behavior of similar compounds (Eriksson, Svanfelt, & Kronberg, 2010).
Biological and Medicinal Research
- A study on organotin compounds of 2-(2,6-dichlorophenyl)aminophenyl-acetic acid anion revealed insights into the structure and biological significance of these compounds, providing a basis for understanding the biological applications of related chemicals (Bhatti et al., 2000).
Antitumor and Antioxidant Activities
- Research on the synthesis and characterization of various compounds, including those related to 2-(Cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid hydrochloride, revealed their potential antioxidant and antitumor activities, indicating a broader application in medical and pharmaceutical fields (El-Moneim, El‐Deen, & El-Fattah, 2011).
Environmental Fate in Agricultural Soils
- Another study on diclofenac assessed its biodegradability in agricultural soils, providing valuable insights into the environmental fate of similar compounds used in agriculture or pharmaceuticals (Al-Rajab, Sabourin, Lapen, & Topp, 2010).
Propiedades
IUPAC Name |
2-(cyclopropylamino)-2-(3,5-dichlorophenyl)acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2.ClH/c12-7-3-6(4-8(13)5-7)10(11(15)16)14-9-1-2-9;/h3-5,9-10,14H,1-2H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLINCCPBFMRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(C2=CC(=CC(=C2)Cl)Cl)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Tert-butyl 3-bromo-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B1376480.png)






![Benzo[d]thiazole-5-carboxamide](/img/structure/B1376493.png)


![5-fluoro-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazole](/img/structure/B1376497.png)
